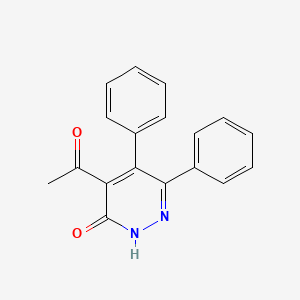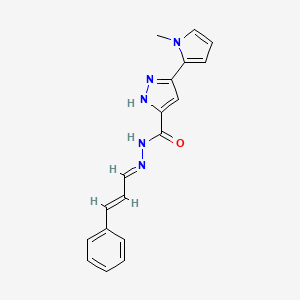![molecular formula C12H11F2N3O2S B11988684 2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11988684.png)
2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-5-methyl-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-5-methyl-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a hydrazone linkage, and a difluoromethoxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-5-methyl-1,3-thiazol-4(5H)-one typically involves the condensation of 2-(difluoromethoxy)benzaldehyde with 5-methyl-1,3-thiazol-4(5H)-one hydrazone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete condensation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-5-methyl-1,3-thiazol-4(5H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazone and thiazole moieties. These interactions can modulate biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 2-{(2E)-2-[2-(methoxy)benzylidene]hydrazinyl}-5-methyl-1,3-thiazol-4(5H)-one
- 2-{(2E)-2-[2-(trifluoromethoxy)benzylidene]hydrazinyl}-5-methyl-1,3-thiazol-4(5H)-one
Comparison:
- Uniqueness: The presence of the difluoromethoxy group in 2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-5-methyl-1,3-thiazol-4(5H)-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity.
- Chemical Properties: Similar compounds with different substituents (e.g., methoxy or trifluoromethoxy) may exhibit different reactivity and biological profiles due to variations in electronic effects and steric hindrance.
Properties
Molecular Formula |
C12H11F2N3O2S |
|---|---|
Molecular Weight |
299.30 g/mol |
IUPAC Name |
(2E)-2-[(E)-[2-(difluoromethoxy)phenyl]methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11F2N3O2S/c1-7-10(18)16-12(20-7)17-15-6-8-4-2-3-5-9(8)19-11(13)14/h2-7,11H,1H3,(H,16,17,18)/b15-6+ |
InChI Key |
NPRSHQFYEDSAGQ-GIDUJCDVSA-N |
Isomeric SMILES |
CC1C(=O)N/C(=N\N=C\C2=CC=CC=C2OC(F)F)/S1 |
Canonical SMILES |
CC1C(=O)NC(=NN=CC2=CC=CC=C2OC(F)F)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Bromo-5-(4-methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988603.png)

![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate](/img/structure/B11988620.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11988626.png)
![2-(Benzo[d]thiazol-2-ylthio)-N'-(3-(furan-2-yl)allylidene)acetohydrazide](/img/structure/B11988636.png)



![diethyl 5-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B11988677.png)
![2,4-dibromo-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B11988683.png)
![N'~1~,N'~8~-bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide](/img/structure/B11988687.png)

![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B11988689.png)

